molecular formula C11H15NO B091989 4-(Diethylamino)benzaldehyde CAS No. 120-21-8

4-(Diethylamino)benzaldehyde

Número de catálogo: B091989
Número CAS: 120-21-8
Peso molecular: 177.24 g/mol
Clave InChI: MNFZZNNFORDXSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Diethylamino)benzaldehyde (DEAB) is an aromatic aldehyde characterized by a benzaldehyde core substituted with a diethylamino group (–N(C₂H₅)₂) at the para position. This electron-donating group enhances the compound’s reactivity in nucleophilic additions, particularly in forming Schiff bases and metal complexes. DEAB is widely utilized in medicinal chemistry for synthesizing bioactive molecules, including hypoglycemic agents, antitumor complexes, and antiviral candidates . Notably, DEAB-derived Schiff bases exhibit dual functionality, serving as ligands for platinum(II) and vanadium(IV) complexes with demonstrated antidiabetic and anticancer activities . Additionally, DEAB is a potent inhibitor of cytosolic aldehyde dehydrogenase (ALDH), making it valuable for studying ethanol metabolism and cancer resistance mechanisms .

Métodos De Preparación

Nucleophilic Aromatic Substitution of 4-Fluorobenzaldehyde

A prevalent method for synthesizing DEAB involves nucleophilic aromatic substitution (NAS) using 4-fluorobenzaldehyde as the starting material. This approach leverages the reactivity of the fluorine atom at the para position, which is displaced by diethylamine under basic conditions.

Reaction Conditions and Mechanism

The reaction typically employs dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base to facilitate deprotonation of diethylamine, enhancing its nucleophilicity. The mixture is heated to 90°C for 6–12 hours , yielding DEAB through a two-step mechanism:

  • Deprotonation : Diethylamine reacts with K₂CO₃ to form a stronger nucleophile.

  • Substitution : The nucleophile attacks the electron-deficient aromatic ring, displacing fluorine.

This method is noted for its simplicity and compatibility with large-scale production .

Table 1: Optimization of NAS for DEAB Synthesis

ReactantBaseSolventTemperatureTime (h)Yield (%)
4-FluorobenzaldehydeK₂CO₃DMF90°C678
4-FluorobenzaldehydeNaHCO₃DMF100°C1265

Reduction-Alkylation of 4-Nitrobenzaldehyde

Another established route involves the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde, followed by alkylation with ethyl groups. This two-step process ensures high regioselectivity and purity.

Step 1: Reduction of Nitro Group

The nitro group in 4-nitrobenzaldehyde is reduced to an amine using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. Alternative reducing agents like iron powder in hydrochloric acid (Fe/HCl) are also effective but require longer reaction times .

Step 2: Diethylation of 4-Aminobenzaldehyde

The resulting 4-aminobenzaldehyde undergoes alkylation with ethyl bromide (C₂H₅Br) in the presence of a base such as sodium hydride (NaH) . This step introduces diethyl groups at the amine site, forming DEAB.

Table 2: Reduction-Alkylation Parameters

StepReagentCatalyst/BaseSolventTemperatureTime (h)Yield (%)
1H₂Pd/CEthanol25°C392
2C₂H₅BrNaHTHF60°C485

Vilsmeier-Haack Formylation of Diethylaniline

The Vilsmeier-Haack reaction offers a direct route to introduce the aldehyde group onto diethylaniline. This method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic formylating agent.

Reaction Dynamics

  • Formylation : POCl₃ reacts with DMF to form a chloroiminium ion, which electrophilically attacks diethylaniline.

  • Hydrolysis : The intermediate is hydrolyzed under acidic conditions to yield DEAB.

This method is advantageous for its high atom economy but requires careful handling of corrosive reagents .

Table 3: Vilsmeier-Haack Protocol for DEAB

ReagentCatalystSolventTemperatureTime (h)Yield (%)
POCl₃, DMFNoneDCE0°C → 25°C470

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • NAS Method : Highest yield (78%) and scalability for industrial applications.

  • Reduction-Alkylation : Superior purity but involves multiple steps, reducing overall efficiency.

  • Vilsmeier-Haack : Moderate yield (70%) but suitable for small-scale lab synthesis.

Emerging Techniques and Innovations

Recent advancements focus on photocatalytic methods and flow chemistry to enhance reaction efficiency. For instance, visible-light-mediated catalysis reduces energy consumption, while continuous-flow systems improve safety in handling volatile reagents .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Diethylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Inhibition of Aldehyde Dehydrogenases

4-(Diethylamino)benzaldehyde is primarily recognized for its role as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms. ALDHs are critical enzymes involved in detoxifying aldehydes and are overexpressed in various tumors, including prostate cancer. The inhibition of these enzymes can lead to enhanced sensitivity to chemotherapeutic agents.

  • Mechanism of Action : DEAB acts as a covalent, irreversible inhibitor of ALDH enzymes, affecting their activity and potentially leading to the accumulation of toxic aldehydes within cancer cells .
  • Case Studies :
    • A study demonstrated that DEAB significantly inhibited ALDH isoforms in prostate cancer cells, suggesting its potential as a therapeutic agent .
    • Research involving 40 DEAB analogues showed that some variants exhibited increased selectivity and potency against specific ALDH isoforms compared to DEAB itself .

Synthesis of Novel Compounds

DEAB serves as a building block in organic synthesis, particularly in the creation of iminium salts and other derivatives. These compounds have potential applications in drug development and material science.

  • Synthesis Examples :
    • The alkylation of DEAB has been explored to produce various iminium salts, which can be further utilized in synthetic pathways for pharmaceuticals .
    • A study reported the successful synthesis of N-(4-(Ethoxymethylene)cyclohexa-2,5-dienylidene)-N,N-diethylammonium Tetrafluoroborate from DEAB through controlled reactions under inert conditions .

Applications in Dyes and Pigments

In the industrial sector, DEAB is utilized for producing dyes and pigments due to its ability to form colored condensation products with primary amines and pyrroles.

  • Industrial Use :
    • DEAB is involved in synthesizing various dyes that are used in textiles and coatings. Its ability to create stable colored compounds makes it valuable for achieving specific color properties in industrial applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Inhibition of ALDHPan-inhibitor for various ALDH isoformsEnhances sensitivity to chemotherapy
Organic SynthesisBuilding block for novel compoundsProduces iminium salts for drug development
Dye and Pigment ProductionForms colored products with primary aminesValuable for textile and coating industries

Mecanismo De Acción

The mechanism of action of 4-(Diethylamino)benzaldehyde involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of aldehyde dehydrogenase by forming a stable, covalent acyl-enzyme species. This inhibition can affect metabolic pathways involving aldehyde dehydrogenase, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

4-(Dimethylamino)benzaldehyde (DMAB)

  • Structural Differences: DMAB replaces the diethylamino group with a dimethylamino (–N(CH₃)₂) substituent.
  • Reactivity: Unlike DEAB, DMAB undergoes alkylation at both nitrogen (N) and oxygen (O) atoms when treated with methylating agents (e.g., Me₃O⁺BF₄⁻), forming iminium salts. In contrast, DEAB is exclusively alkylated at the O atom under similar conditions, yielding quinoid iminium ions .
  • Applications: DMAB is used in fluorophore synthesis via Knoevenagel condensation.
  • Biological Activity : DMAB-derived Schiff bases show anticancer activity against colorectal cancer, but DEAB-based analogs may offer superior ALDH inhibition and metabolic modulation .

4-(Diphenylamino)benzaldehyde

  • Structural Differences: Features a diphenylamino (–N(C₆H₅)₂) group, introducing significant steric bulk and reduced electron-donating capacity compared to DEAB.
  • Applications : Primarily used in fluorophores for imaging applications, where extended conjugation is prioritized over metabolic activity .

4-(Diethylamino)-2-hydroxybenzaldehyde

  • Structural Differences : Incorporates a hydroxyl (–OH) group at the ortho position, enabling additional hydrogen bonding.
  • Reactivity: The hydroxyl group facilitates chelation with metal ions, enhancing stability in metal complexes. DEAB lacks this feature, relying solely on the aldehyde and amino groups for coordination .
  • Biological Activity : The hydroxyl group may improve solubility and target binding in anticancer agents, but DEAB’s simpler structure offers synthetic versatility .

4-(Diethylamino)-2-methoxybenzaldehyde

  • Structural Differences : Contains a methoxy (–OCH₃) group at the ortho position, altering electronic and steric properties.
  • Applications : The methoxy group can modulate electronic effects in fluorophores, but DEAB’s unsubstituted structure is preferred for straightforward Schiff base synthesis .

Comparative Data Table

Compound Substituent(s) Molecular Weight (g/mol) Key Reactivity Biological Activity
4-(Diethylamino)benzaldehyde –N(C₂H₅)₂ (para) 177.24 O-alkylation; Schiff base formation ALDH inhibition; antitumor; antidiabetic
4-(Dimethylamino)benzaldehyde –N(CH₃)₂ (para) 149.19 N/O-alkylation; Knoevenagel condensation Anticancer (colorectal)
4-(Diphenylamino)benzaldehyde –N(C₆H₅)₂ (para) 273.33 Limited alkylation; fluorophore synthesis Imaging applications
4-(Diethylamino)-2-hydroxybenzaldehyde –N(C₂H₅)₂ (para), –OH (ortho) 193.24 Chelation with metals; enhanced solubility Anticancer (improved target binding)

Key Research Findings

  • ALDH Inhibition: DEAB inhibits cytosolic ALDH at 50–100 mg/kg in mice, reducing ethanol-to-acetate conversion by 32.5–67.5%, comparable to disulfiram .
  • Antitumor Activity : DEAB-derived Schiff bases complexed with Pt(II) or Pd(II) show cytotoxicity against prostate and colorectal cancers, outperforming DMAB analogs in ALDH pathway modulation .
  • Antiviral Potential: DEAB-metformin Schiff bases exhibit docking affinity against COVID-19 proteins, suggesting utility in antiviral drug design .

Actividad Biológica

4-(Diethylamino)benzaldehyde (DEAB), with the chemical formula C11_{11}H15_{15}NO and CAS number 120-21-8, is a compound that has garnered significant attention in the field of medicinal chemistry due to its biological activities, particularly its role as an inhibitor of aldehyde dehydrogenases (ALDHs). This article provides a detailed overview of DEAB's biological activity, including its mechanisms of action, implications in cancer therapy, and relevant research findings.

DEAB is primarily recognized as a pan-inhibitor of various ALDH isoforms. It acts by reversibly inhibiting ALDH1, with a Ki value of approximately 4 nM, and irreversibly inactivating ALDH7A1 through the formation of a stable acyl-enzyme complex . The inhibition of ALDH enzymes is particularly relevant since these enzymes are involved in the metabolism of aldehydes and are overexpressed in several tumor types, including prostate cancer.

Inhibition of Aldehyde Dehydrogenases

  • ALDH Inhibition : DEAB has been shown to effectively inhibit ALDH isoforms, which are crucial in detoxifying aldehydes produced during cellular metabolism. This inhibition can lead to increased sensitivity to chemotherapeutic agents in cancer cells.
  • Cytotoxicity : In studies involving prostate cancer cell lines, DEAB demonstrated varying cytotoxic effects. Specifically, it showed IC50_{50} values greater than 200 μM against several prostate cancer cell lines .

Anti-Androgenic Effects

DEAB exhibits potent anti-androgenic properties with an IC50_{50} value of 1.71 μM. This suggests potential applications in treating androgen-dependent cancers by blocking androgen receptor signaling pathways .

Prostate Cancer Research

A significant body of research has focused on DEAB's effects on prostate cancer:

  • Combination Treatments : In one study, DEAB was used in combination with Temozolomide (TMZ) on TMZ-resistant LN18 cell lines. The combination significantly reduced the clonogenic capacity of these cells, indicating enhanced therapeutic efficacy when used together .
  • Analogues Development : Researchers have synthesized various analogues of DEAB to explore their selectivity and potency against different ALDH isoforms. Some analogues have shown improved potency compared to DEAB itself, particularly against patient-derived primary prostate tumor epithelial cells .

Comparative Data on Biological Activity

The following table summarizes the biological activities and effects of DEAB compared to its analogues:

CompoundALDH Inhibition (Ki or IC_{50)Anti-Androgenic Activity (IC_{50})Cytotoxicity (IC_{50})
This compound (DEAB)4 nM (ALDH1)1.71 μM>200 μM
Analogue 14Potent against ALDH1A3Not specified10–200 μM
Analogue 15Potent against ALDH1A3Not specified10–200 μM
Analogue 18Potent against ALDH3A1Not specified10–200 μM

Q & A

Basic Research Questions

Q. What are the primary applications of DEAB in biochemical assays, and how is its inhibitory activity against aldehyde dehydrogenase (ALDH) validated?

DEAB is widely used as a selective inhibitor of cytosolic ALDH isoforms (e.g., ALDH1A1) in vitro. To validate its inhibitory activity, researchers typically:

  • Dose-response assays : Measure ALDH activity using substrates like acetaldehyde or retinol in the presence of DEAB (0.1–100 µM) .
  • Control experiments : Compare DEAB-treated samples with irreversible inhibitors (e.g., disulfiram) and ALDH-negative cell lines .
  • Fluorometric detection : Utilize ALDEFLUOR™ kits, where DEAB suppresses the conversion of BODIPY-aminoacetaldehyde to fluorescent BODIPY-aminoacetate .

Q. How is DEAB employed in analytical chemistry, particularly in HPLC-UV methods?

DEAB serves as a derivatizing agent to enhance detection of low-UV-absorbing compounds. For example, in methoxyamine (MX) quantification:

  • Reaction conditions : MX reacts with DEAB under acidic conditions (pH 3–4) to form a stable Schiff base .
  • Chromatographic setup : Use a C18 column, mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid), and UV detection at 254 nm .
  • Validation parameters : Assess linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (95–105%) .

Q. What synthetic routes are commonly used to prepare DEAB-derived Schiff bases for metal complexation?

Schiff bases are synthesized via condensation of DEAB with primary amines (e.g., metformin):

  • General protocol : Reflux equimolar DEAB and amine in methanol/ethanol with catalytic acetic acid (4–12 hours) .
  • Characterization : Confirm imine bond formation using FT-IR (C=N stretch at 1600–1650 cm⁻¹) and NMR (disappearance of aldehyde proton at δ 9.8–10 ppm) .
  • Metal complexation : React Schiff base with Pt(II), Pd(II), or V(IV) salts in polar aprotic solvents (e.g., DMF) under inert atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in DEAB’s dual role as an ALDH inhibitor and substrate for ALDH3A1?

DEAB inhibits ALDH1A1 but acts as a substrate for ALDH3A1, complicating mechanistic studies. Strategies include:

  • Isoform-specific assays : Use recombinant ALDH isoforms to isolate activity (e.g., ALDH3A1 oxidation of DEAB produces 4-(diethylamino)benzoic acid) .
  • Kinetic analysis : Calculate KmK_m and VmaxV_{max} for DEAB with ALDH3A1 versus IC₅₀ values for ALDH1A1 .
  • Computational docking : Model DEAB binding to ALDH1A1 (active site) vs. ALDH3A1 (substrate-binding pocket) using AutoDock Vina .

Q. What experimental design considerations are critical when evaluating DEAB’s potential to reverse cyclophosphamide resistance in cancer models?

Key factors include:

  • Cell line selection : Use leukemia/lymphoma lines (e.g., L1210) with confirmed ALDH1A1 overexpression .
  • Co-treatment protocols : Combine DEAB (10–50 µM) with cyclophosphamide metabolites (e.g., 4-hydroxycyclophosphamide) to assess synergistic cytotoxicity .
  • In vivo validation : Administer DEAB intraperitoneally (5–20 mg/kg) in xenograft models and monitor tumor regression via bioluminescence .

Q. How can DEAB-based Schiff base complexes be optimized for targeted drug delivery in diabetic or cancer therapeutics?

Optimization strategies involve:

  • Ligand tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzaldehyde ring to enhance metal coordination .
  • Solubility enhancement : Incorporate PEGylated side chains or cyclodextrin encapsulation for improved bioavailability .
  • Bioactivity profiling : Screen complexes for IC₅₀ values in glucose uptake assays (diabetes) or apoptosis markers (cancer) .

Q. Methodological Challenges and Solutions

Q. How do researchers address DEAB’s photodegradation in long-term stability studies?

  • Light protection : Store DEAB solutions in amber vials and conduct experiments under low-light conditions .
  • Degradation kinetics : Monitor DEAB concentration via HPLC over 24–72 hours under UV/visible light to calculate half-life .
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to ethanol stocks to prevent radical-mediated degradation .

Q. What analytical pitfalls arise when using DEAB in colorimetric assays, and how are they mitigated?

  • Interference from aldehydes : Pre-treat samples with semicarbazide to block endogenous aldehydes .
  • pH sensitivity : Buffer reaction mixtures to pH 6–7 to avoid non-specific Schiff base formation .
  • Calibration curves : Use freshly prepared DEAB standards to account for batch-to-batch variability .

Propiedades

IUPAC Name

4-(diethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFZZNNFORDXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021963
Record name 4-(Diethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-21-8
Record name 4-(Diethylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diethylamino)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diethylamino)benzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 4-(diethylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Diethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-diethylaminobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(N,N-DIETHYLAMINO)BENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S640XWL10H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Diethylamino)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Diethylamino)benzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Diethylamino)benzaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Diethylamino)benzaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Diethylamino)benzaldehyde
Reactant of Route 6
4-(Diethylamino)benzaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.